Lipophilicity (XLogP3) Advantage of the 2‑Propyl Substituent over Unsubstituted ETFAA
The 2‑propyl group dramatically increases the computed octanol‑water partition coefficient relative to the unsubstituted parent. This difference is highly relevant for medicinal chemistry campaigns where a specific LogP window is required for blood‑brain barrier penetration or metabolic stability. [1]
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | Ethyl 4,4,4-trifluoroacetoacetate (ETFAA): XLogP3 = 0 |
| Quantified Difference | ΔXLogP3 = 2.9 log units (approx. 800‑fold greater predicted lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.04.14 release) |
Why This Matters
A ΔLogP of 2.9 represents a profound difference in pharmacokinetic behavior, directly informing compound library design and procurement of the appropriate building block for SAR studies.
- [1] PubChem Compound Summary for CID 14272660 (target) and CID 67401 (ETFAA). XLogP3-AA computed values. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-25). View Source
